molecular formula C21H27N3O5 B2761817 ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate CAS No. 896376-57-1

ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate

Cat. No.: B2761817
CAS No.: 896376-57-1
M. Wt: 401.463
InChI Key: CZUYZFJTQCHWPI-UHFFFAOYSA-N
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Description

Ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate is a complex organic compound that features a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cell death in rapidly dividing cancer cells . The molecular targets include DNA and enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as dihydroquinazolin-4(1H)-one derivatives . These compounds also exhibit a range of biological activities, but ethyl 1-[5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoyl]piperidine-4-carboxylate is unique due to its specific structure and the presence of both quinazoline and piperidine moieties, which contribute to its distinct biological properties.

Properties

IUPAC Name

ethyl 1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-2-29-20(27)15-10-13-23(14-11-15)18(25)9-5-6-12-24-19(26)16-7-3-4-8-17(16)22-21(24)28/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUYZFJTQCHWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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